Glycidyl neodecanoate

Acrylic Polyol Synthesis Viscosity Reduction High-Solids Coatings

Glycidyl neodecanoate (CAS 26761-45-5), also known as neodecanoic acid glycidyl ester or Cardura™ E10P, is a branched aliphatic glycidyl ester. It is characterized by a reactive epoxy group and a highly branched tertiary alkyl structure derived from neodecanoic acid.

Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
CAS No. 26761-45-5
Cat. No. B1585784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl neodecanoate
CAS26761-45-5
Molecular FormulaC13H24O3
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C(=O)OCC1CO1
InChIInChI=1S/C13H24O3/c1-4-5-6-7-8-13(2,3)12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3
InChIKeyQQWAKSKPSOFJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 63° F (NTP, 1992)

Glycidyl Neodecanoate (CAS 26761-45-5) Technical Baseline and Procurement Context


Glycidyl neodecanoate (CAS 26761-45-5), also known as neodecanoic acid glycidyl ester or Cardura™ E10P, is a branched aliphatic glycidyl ester. It is characterized by a reactive epoxy group and a highly branched tertiary alkyl structure derived from neodecanoic acid [1]. This molecular architecture imparts a unique combination of low intrinsic viscosity, high reactivity, and the ability to confer enhanced hydrolytic stability to formulated resin systems . Industrially, it is primarily utilized as a reactive diluent and functional monomer in the synthesis of high-performance acrylic, polyester, and epoxy coatings, where it enables the formulation of high-solids and solvent-free systems [2].

Why Generic Glycidyl Ester Substitution Fails: The Critical Role of Glycidyl Neodecanoate's Branched Architecture


Substituting glycidyl neodecanoate with a structurally simpler glycidyl ester (e.g., glycidyl versatate, glycidyl acetate, or epoxidized soybean oil) is not a like-for-like swap. The performance-critical differentiator lies in the highly branched tertiary alkyl structure of the neodecanoate moiety. This specific architecture provides a unique combination of low viscosity and steric protection that is absent in linear or less-branched analogues . For example, the bulky neodecanoate group creates a hydrophobic shield that imparts superior hydrolytic stability to adjacent ester linkages, a property not replicated by linear esters [1]. This steric hindrance also underpins the compound's effectiveness as a reactive diluent, enabling substantial viscosity reduction without compromising final film performance, a balance that generic glycidyl esters fail to achieve, often leading to either insufficient dilution or detrimental effects on mechanical properties and durability [2].

Quantitative Performance Differentiation of Glycidyl Neodecanoate (26761-45-5)


Viscosity Reduction Efficacy: ~40% Lower Viscosity in Acrylic Polyol Synthesis vs. Solvent-Based Baseline

When incorporated as a reactive diluent in the synthesis of solvent-free acrylic polyol dispersions, glycidyl neodecanoate reduces the resin viscosity by approximately 40% compared to the baseline without the additive [1]. This allows the polymerization to proceed without the addition of any organic solvent [1]. This direct reduction in system viscosity is a quantifiable measure of its efficiency as a reactive diluent, differentiating it from non-reactive diluents that contribute to VOC emissions and from less efficient reactive diluents that require higher loadings to achieve the same effect .

Acrylic Polyol Synthesis Viscosity Reduction High-Solids Coatings

Intrinsic Viscosity Advantage: 20-50 mPa·s at 25°C vs. Glycidyl Versatate (80-120 mPa·s) and Epoxidized Soybean Oil (400-600 mPa·s)

Glycidyl neodecanoate possesses an intrinsically low viscosity of 20-50 mPa·s at 25°C . This is substantially lower than closely related glycidyl esters such as glycidyl versatate (80-120 mPa·s) and vastly lower than common biobased alternatives like epoxidized soybean oil (400-600 mPa·s) . This low initial viscosity is critical for formulators seeking to minimize the total viscosity of a system, enabling higher solids loading, improved flow, and easier handling without the need for volatile organic solvents .

Viscosity Reactive Diluent Epoxy Resin

Hydrolytic Stability: Class-Level Advantage of Branched vs. Linear Glycidyl Esters

The branched alkyl structure of the neodecanoate moiety provides a steric shield around the ester linkage, conferring significantly improved hydrolytic stability to resins modified with glycidyl neodecanoate when compared to those modified with linear glycidyl esters . This is a class-level property inherent to the highly branched neodecanoic acid derivatives, which are specifically designed to resist saponification and acid-catalyzed hydrolysis better than their straight-chain counterparts . This enhanced stability translates to longer service life and better performance in humid or chemically aggressive environments [1].

Hydrolytic Stability Chemical Resistance Resin Durability

Adhesion Enhancement on Apolar Substrates: Acrylic Acid Adduct vs. Standard Acrylates

Oligomers and monomers derived from glycidyl neodecanoate, such as its adduct with acrylic acid, have been shown to enhance adhesion on difficult-to-bond apolar (non-polar) substrates when compared to other conventional acrylate-based reactive diluents [1]. The bulky, hydrophobic neodecanoate group contributes to this effect by improving surface interaction and wetting on low-energy surfaces like polyolefins [1].

Adhesion UV-Curable Coatings Acrylate Diluents

Application Scenarios Where Glycidyl Neodecanoate (26761-45-5) Provides Quantifiable Differentiation


Formulation of VOC-Compliant, High-Solids Acrylic Polyol Coatings

Glycidyl neodecanoate is the preferred reactive diluent for synthesizing high-solids, low-VOC acrylic polyols. As demonstrated by the ~40% viscosity reduction achieved during polymerization, it enables the production of solvent-free dispersions that meet stringent environmental regulations without sacrificing application or film properties . This application is directly supported by the quantitative viscosity reduction evidence and the compound's intrinsic low viscosity .

High-Performance Automotive and Marine Protective Topcoats

In demanding end-use environments, the class-level hydrolytic stability conferred by the branched neodecanoate structure is critical. This property, differentiating it from linear glycidyl esters, ensures that modified polyester and acrylic coatings maintain their integrity and protective function when exposed to prolonged moisture, humidity, and chemical attack . The documented enhancements in chemical resistance and durability justify its selection for these high-value applications .

UV-Curable Adhesives and Coatings for Low-Energy Plastics

The documented adhesion enhancement on apolar substrates makes glycidyl neodecanoate derivatives a strategic choice for formulating UV-curable inks and coatings for polypropylene (PP), polyethylene (PE), and other plastics . This performance advantage, compared to standard acrylate diluents, solves a common industry pain point of poor adhesion to low-surface-energy materials, providing a clear procurement rationale for these specific applications .

Low-Viscosity Epoxy Resin Systems for Flooring and Composites

The quantifiably low intrinsic viscosity of glycidyl neodecanoate (20-50 mPa·s) makes it a superior choice for reducing system viscosity in epoxy flooring, casting, and composite applications . Its advantage over alternatives like glycidyl versatate (80-120 mPa·s) and epoxidized soybean oil (400-600 mPa·s) directly translates to easier handling, better substrate wetting, and the ability to incorporate higher filler loadings, all of which are key procurement considerations for these end-uses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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